3-Bromopyridine 1-oxide 3-Bromopyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 2402-97-3
VCID: VC20758490
InChI: InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H
SMILES: C1=CC(=C[N+](=C1)[O-])Br
Molecular Formula: C5H4BrNO
Molecular Weight: 174 g/mol

3-Bromopyridine 1-oxide

CAS No.: 2402-97-3

Cat. No.: VC20758490

Molecular Formula: C5H4BrNO

Molecular Weight: 174 g/mol

* For research use only. Not for human or veterinary use.

3-Bromopyridine 1-oxide - 2402-97-3

CAS No. 2402-97-3
Molecular Formula C5H4BrNO
Molecular Weight 174 g/mol
IUPAC Name 3-bromo-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H
Standard InChI Key YUIBFWHMRBJHNV-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)[O-])Br
Canonical SMILES C1=CC(=C[N+](=C1)[O-])Br

Physical and Chemical Properties

3-Bromopyridine 1-oxide (CAS: 2402-97-3) is characterized by a distinct set of physical and chemical properties that make it valuable for various chemical applications. The compound has a molecular formula of C₅H₄BrNO and a molecular weight of 173.995 g/mol .

Basic Physical Properties

The compound exists as a solid at room temperature with a melting point range of 40-42°C. It has a relatively high boiling point of 336.2±15.0°C at 760 mmHg, suggesting strong intermolecular forces . The density is approximately 1.7±0.1 g/cm³, which is relatively high due to the presence of the bromine atom .

Table 1: Key Physical and Chemical Properties of 3-Bromopyridine 1-oxide

PropertyValue
Molecular FormulaC₅H₄BrNO
Molecular Weight173.995 g/mol
Density1.7±0.1 g/cm³
Melting Point40-42°C
Boiling Point336.2±15.0°C at 760 mmHg
Flash Point157.1±20.4°C
LogP-0.43
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.591

Solubility and Polarity

The compound has a LogP value of -0.43, indicating it is more soluble in polar solvents than in non-polar ones . This characteristic is attributed to the N-oxide functional group, which introduces significant polarity to the molecule. The polar surface area (PSA) is 25.46, further confirming its polar nature .

Crystal Structure Analysis

The crystal structure of 3-Bromopyridine 1-oxide has been thoroughly investigated through X-ray crystallography, revealing interesting structural arrangements and packing features.

Unit Cell Parameters

The compound crystallizes in the monoclinic crystal system with space group P2₁/n . The unit cell parameters are:

  • a = 7.832(5) Å

  • b = 18.398(10) Å

  • c = 8.298(5) Å

  • β = 92.906(5)°

  • Unit cell volume = 1194.2(12) ų

  • Z = 8 (8 molecules per unit cell)

Molecular Arrangement

The asymmetric unit contains two molecules that are related by a pseudo-inversion center . These two independent molecules are approximately planar, with an observed (ring–ring) angle of 5.49(13)° . The molecular arrangement exhibits a herringbone pattern with the zigzag running along the b-axis direction .

The least-squares plane containing the rings of both asymmetric molecules and the plane containing the symmetrically related molecules make a plane–plane angle of 66.69(10)°, which creates the bend of the herringbone pattern . The bromo group on one molecule points to the bromo group on the neighboring molecule, with a Br⋯Br intermolecular distance of 4.0408(16) Å .

The herringbone layer-to-layer distance is 3.431(4) Å with a shift of 1.742(7) Å . Notably, the crystal structure lacks short contacts, hydrogen bonds, or π–π interactions, making it a relatively simple packing arrangement .

Safety AspectDetails
Hazard SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302-H318
Precautionary StatementsP280-P305 + P351 + P338
Hazard CodesXi: Irritant; Xn: Harmful
Risk PhrasesR22
Safety PhrasesS26-S39
Recommended Storage-20°C Freezer

Synthetic Applications and Research

3-Bromopyridine 1-oxide serves as an important intermediate in organic synthesis and has been utilized in various research applications.

Applications in Catalysis

The compound has been utilized in the catalyzed cyclization of alkynyl oxiranes and oxetanes as reported by Gronnier et al. (2012) . This application demonstrates the utility of 3-Bromopyridine 1-oxide in facilitating complex organic transformations.

Chemical Transformations

As a functionalized pyridine derivative, 3-Bromopyridine 1-oxide can undergo various chemical transformations:

  • Nucleophilic substitution reactions at the positions activated by the N-oxide group

  • Reduction reactions to remove the N-oxide functionality

  • Cross-coupling reactions utilizing the bromine substituent

Related Compounds and Derivatives

There are several related compounds that share structural similarities with 3-Bromopyridine 1-oxide, including:

Structural Analogs

3-Bromo-4-chloro-pyridine 1-oxide (CAS: 99839-30-2) is a closely related compound with an additional chlorine substituent at the 4-position . This compound has been synthesized from 3-Bromo-4-nitropyridine and has applications similar to those of 3-Bromopyridine 1-oxide .

Other structurally related compounds include different halogenated pyridine N-oxides, which form a class of compounds with versatile synthetic utility.

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